molecular formula C14H21NO5S B3971417 ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate

ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate

Cat. No.: B3971417
M. Wt: 315.39 g/mol
InChI Key: LVALNJRCXHWDNS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ester group, an ether group, and a sulfonamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate typically involves the esterification of 2-(4-ethoxy-N-methylsulfonylanilino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active sulfonamide moiety, which can then interact with biological targets to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate is unique due to its combination of ester, ether, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-5-19-13-9-7-12(8-10-13)15(21(4,17)18)11(3)14(16)20-6-2/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVALNJRCXHWDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)OCC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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